molecular formula C18H18F3N3O2 B1425445 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid CAS No. 1208081-94-0

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid

Cat. No.: B1425445
CAS No.: 1208081-94-0
M. Wt: 365.3 g/mol
InChI Key: DARVCHIEXGKVSU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c1-23-6-8-24(9-7-23)16-15(18(19,20)21)10-14(11-22-16)12-2-4-13(5-3-12)17(25)26/h2-5,10-11H,6-9H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARVCHIEXGKVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid, a complex organic compound, has garnered attention due to its unique structure and potential biological activities. This compound is characterized by the presence of a piperazine ring, a trifluoromethyl group, and a benzoic acid moiety, which contribute to its diverse reactivity and functionality in various biological contexts.

Chemical Structure and Properties

The compound's molecular formula is C18H18F3N3O2C_{18}H_{18}F_{3}N_{3}O_{2} with a molecular weight of 365.35 g/mol. Its structure includes:

  • Piperazine ring : Enhances binding affinity to biological targets.
  • Trifluoromethyl group : Provides additional stability and electronic properties.
  • Benzoic acid moiety : Contributes to the compound's solubility and interaction with biological systems.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. The piperazine component plays a significant role in enhancing the compound's binding affinity and specificity towards these targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown:

  • Antistaphylococcal activity : Minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus.
  • Antienterococcal activity : MIC values between 62.5 and 125 μM against Enterococcus species .

Antibiofilm Activity

The compound also demonstrates moderate-to-good antibiofilm activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The minimum biofilm inhibitory concentration (MBIC) for MRSA was reported as 62.216–124.432 μg/mL .

Quorum Sensing Inhibition

In addition to its antimicrobial effects, this compound inhibits quorum sensing in bacteria, which is crucial for biofilm formation. It has been shown to reduce swarming motility in Pseudomonas aeruginosa by up to 45.7% at sub-MIC concentrations .

Study on Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of this compound was conducted where it was tested against several clinical isolates:

  • Candidiasis : The compound exhibited antifungal activity against Candida strains, outperforming traditional antifungal agents like fluconazole in certain contexts .

Structure–Activity Relationship (SAR)

Research on SAR highlighted that modifications on the piperazine ring significantly influence the biological activity of related compounds. For instance, compounds with specific substitutions on the pyridine moiety showed enhanced antifungal potency against resistant strains of Candida species .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityMIC (μM)
This compound StructureAntistaphylococcal, Antienterococcal15.625 - 125
4-[4-Methyl-piperazin-1-YL]-benzamide StructureLower antibacterial activityN/A
5-(4-Methyl-piperazin-1-YL)-pyridine StructureReduced functionalityN/A

Scientific Research Applications

Medicinal Chemistry

  • Antifungal Activity : The compound has been explored for its potential as an antifungal agent. The piperazine structure is known to contribute to antifungal properties, with derivatives showing promising results against various fungal strains through in vitro assays.
  • Antimicrobial Properties : Modifications of the piperazine moiety have been investigated to improve antimicrobial activities against resistant bacterial species. Studies indicate that derivatives exhibit enhanced efficacy against pathogens commonly found in hospital environments.
  • Oncology : Piperazine derivatives are being studied as tyrosine kinase inhibitors, crucial for targeted cancer therapies. Research has shown that these compounds can effectively inhibit tyrosine kinase activity in cancer cell lines, indicating their potential as anticancer agents.

Pharmaceutical Sciences

  • Drug Development : The compound serves as an intermediate in synthesizing derivatives with anticancer activities. Various derivatives have been tested for their efficacy in vitro and in vivo, demonstrating significant anticancer effects.
  • Structure-Activity Relationship (SAR) Studies : SAR studies have been conducted to modify the compound for improved pharmacokinetic properties, leading to derivatives with better solubility and bioavailability.

Neuropharmacology

The piperazine ring's presence makes this compound relevant for synthesizing drugs targeting neurodegenerative diseases such as Parkinson's and Alzheimer's. Research focuses on developing molecules that can cross the blood-brain barrier effectively.

Agricultural Chemistry

The structural flexibility of the compound allows its use in developing agrochemicals such as pesticides and herbicides. Synthesis processes involve testing the efficacy of these compounds in controlling agricultural pests.

Table 1: Summary of Applications

FieldApplication SummaryMethods of ApplicationResults
Medicinal ChemistryAntifungal and antimicrobial agentsIn vitro assays against fungal/bacterial strainsPromising antifungal and antimicrobial activity
OncologyTyrosine kinase inhibitorsTesting against cancer cell linesEffective inhibition of tyrosine kinase
Pharmaceutical SciencesIntermediate for anticancer drug synthesisIn vitro and in vivo testingSignificant anticancer activity observed
NeuropharmacologyDrug development for neurodegenerative diseasesSynthesis of CNS-targeting compoundsPotential for effective treatment options
Agricultural ChemistryDevelopment of pesticides/herbicidesSynthesis and efficacy testingEffective control of agricultural pests

Case Studies

Several studies have highlighted the effectiveness of structurally related compounds in treating infectious diseases like tuberculosis. For instance, docking studies suggest that modifications like the introduction of trifluoromethyl groups can significantly enhance biological activity by improving interaction profiles with biological targets.

Comparison with Similar Compounds

Chemical Identity and Properties

  • IUPAC Name : 4-[6-(4-Methyl-piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoic acid
  • CAS Registry Number : 1208081-94-0
  • Molecular Formula : C₁₉H₁₉F₃N₃O₂
  • Molecular Weight : 365.36 g/mol
  • Purity : ≥95% (as per Fluorochem specifications)
  • Key Functional Groups :
    • A benzoic acid moiety (carboxylic acid group at the para position).
    • A pyridine ring substituted with a trifluoromethyl group and a 4-methyl-piperazine group.

Physicochemical Characteristics

  • Storage : Requires long-term storage under controlled conditions (exact temperature unspecified) .

The trifluoromethyl group enhances metabolic stability and lipophilicity, which is advantageous in drug design .

Comparison with Similar Compounds

The compound belongs to a family of pyridine derivatives with modular substitutions. Below is a systematic comparison with structurally related compounds:

4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic Acid 4-Chloro-Phenyl Ester (CAS 1311279-90-9)

  • Molecular Formula : C₂₄H₂₁ClF₃N₃O₂
  • Molecular Weight : 475.90 g/mol
  • Structural Difference : The carboxylic acid group of the parent compound is esterified with a 4-chlorophenyl moiety.
  • Impact on Properties :
    • Lipophilicity : Increased due to the chloroaryl ester, enhancing membrane permeability but reducing water solubility.
    • Stability : Ester derivatives are typically more prone to hydrolysis than carboxylic acids under physiological conditions.
  • Applications : Likely used as an intermediate for prodrugs or polymers .

N-(4-Chloro-phenyl)-4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide (CAS Unspecified)

  • Molecular Formula : C₂₄H₂₂ClF₃N₄O
  • Molecular Weight : 474.92 g/mol
  • Structural Difference : The carboxylic acid is converted to an amide linked to a 4-chlorophenyl group.
  • Metabolic Stability: Amides are generally more resistant to enzymatic degradation than esters.
  • Applications : Suitable for kinase inhibitors or receptor antagonists in medicinal chemistry .

3-[6-(4-Methyl-piperazin-1-yl)-5-Trifluoromethyl-pyridin-3-yl]-benzoic Acid (CAS 1311279-86-3)

  • Molecular Formula : C₁₉H₁₉F₃N₃O₂ (isomer)
  • Molecular Weight : ~365.36 g/mol (assumed)
  • Structural Difference : The benzoic acid group is meta-substituted (position 3) instead of para (position 4).
  • Impact on Properties :
    • Stereoelectronic Effects : Altered dipole moments and π-π stacking interactions due to positional isomerism.
    • Bioactivity : Meta-substitution may reduce binding to targets optimized for para-substituted analogs.
  • Applications : Useful for structure-activity relationship (SAR) studies in drug discovery .

Comparative Data Table

Property/Compound Parent Compound (CAS 1208081-94-0) 4-Chloro-Phenyl Ester (CAS 1311279-90-9) N-(4-Chloro-phenyl)-Benzamide 3-Substituted Isomer (CAS 1311279-86-3)
Molecular Weight 365.36 g/mol 475.90 g/mol 474.92 g/mol ~365.36 g/mol
Functional Group Carboxylic Acid Ester Amide Carboxylic Acid (meta position)
Lipophilicity (Predicted) Moderate High Moderate-High Moderate
Key Structural Feature Para-substituted benzoic acid Chloroaryl ester Chlorophenyl amide Meta-substituted benzoic acid
Potential Applications Drug intermediate Prodrug synthesis Kinase inhibitors SAR studies

Research Findings and Limitations

  • Synthesis Challenges : The trifluoromethyl and piperazine groups complicate purification, as evidenced by the 95% purity of the parent compound .
  • Data Gaps : Critical parameters like melting points, solubility, and IC₅₀ values are missing across all compounds, limiting mechanistic insights.

Preparation Methods

Palladium-Catalyzed Suzuki Coupling for Pyridine-Benzoic Acid Assembly

A pivotal step in the preparation is the Suzuki cross-coupling reaction between a halogenated pyridine intermediate and a boronic acid derivative of benzoic acid. This method is widely used for forming the carbon-carbon bond linking the pyridine and benzoic acid moieties.

  • Catalyst and Conditions : Palladium catalysts such as PdCl₂(dppf) are employed in polar aprotic solvents like acetonitrile or dichloromethane, often at elevated temperatures (~100 °C) for 12-20 hours to ensure complete conversion.

  • Boronic Acid/Esters : The benzoic acid component is introduced as a boronic acid or boronic acid pinacol ester, facilitating efficient coupling.

  • Outcome : This method yields 2-chloro-4-(pyridin-3-yl)pyrimidine intermediates with high regioselectivity and good isolated yields (~80%).

Introduction of the 4-Methylpiperazinyl Group via Nucleophilic Substitution

The 4-methylpiperazin-1-yl substituent is introduced onto the pyridine ring through nucleophilic aromatic substitution or alkylation reactions:

  • Reagents : Piperazine derivatives are reacted with halogenated pyridine or pyrimidine intermediates in polar solvents such as dimethylacetamide or DMF at elevated temperatures (110–180 °C).

  • Protecting Groups : Boc-protected piperazine derivatives are often used to control reactivity and improve yields; subsequent deprotection is performed using trifluoroacetic acid or hydrochloric acid in dioxane.

  • Purification : Column chromatography on silica gel with solvent gradients (heptane:ethyl acetate) is employed to isolate pure piperazinyl intermediates.

Functional Group Transformations and Protection Strategies

  • Ester Hydrolysis : Methyl or ethyl esters of the benzoic acid moiety are hydrolyzed using lithium hydroxide under mild conditions to yield the free acid with good purity.

  • Boc Protection/Deprotection : The Boc group is used to protect amine functionalities during intermediate steps and is removed under acidic conditions (TFA or HCl in dioxane).

  • Curtius Rearrangement : For some intermediates, one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in toluene/t-butanol mixtures is employed to generate isocyanate intermediates that then react to form carbamates or amines.

Use of Peptide Coupling Reagents for Azide Formation and Amide Bond Formation

  • Peptide coupling reagents such as propanephosphonic acid anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and HBTU are used to activate carboxylic acids for azide formation or amide bond formation in the synthesis pathway.

  • Suitable organic bases (e.g., triethylamine, DIPEA) facilitate these reactions in polar aprotic solvents like DMF and dichloromethane.

Summary Table of Key Reagents, Conditions, and Outcomes

Step Reagents/Conditions Solvent(s) Temperature Yield/Notes
Suzuki Coupling PdCl₂(dppf), boronic acid/ester Acetonitrile, DCM ~100 °C, 12-20 h ~80% isolated yield, regioselective
Piperazine Introduction 4-methylpiperazine or Boc-protected piperazine DMF, Dimethylacetamide 110-180 °C Requires purification, Boc deprotection needed
Boc Deprotection Trifluoroacetic acid or HCl in 1,4-dioxane Dioxane Room temp to reflux Efficient removal of protecting group
Ester Hydrolysis Lithium hydroxide Aqueous solvent Mild conditions High purity free acid obtained
Curtius Rearrangement Diphenylphosphoryl azide (DPPA), triethylamine Toluene/t-butanol (1:1) Heated One-pot formation of isocyanate intermediates
Peptide Coupling for Azides T3P, EDC, HBTU + base (Et₃N, DIPEA) DMF, DCM Room temp to mild heat Efficient activation of acids for azide formation

Research Findings and Optimization Notes

  • The use of Boc protection on piperazine improves solubility and handling during coupling steps and prevents side reactions.

  • Suzuki coupling conditions have been optimized to avoid formation of regioisomers or bis-adducts, ensuring high purity of the desired intermediate.

  • Transesterification side reactions during ester formation can be minimized by careful choice of solvent and reaction time; tert-butanol and ethanol/methanol are trialed to optimize conditions.

  • Curtius rearrangement using DPPA is preferred for its one-pot efficiency despite some contamination with phosphorus salts, which requires purification.

  • Bases with pKa > 5, such as triethylamine or DIPEA, are critical for successful coupling and azide formation steps.

Q & A

Q. What are the common synthetic routes for synthesizing 4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves coupling a trifluoromethyl-substituted pyridine core with a benzoic acid derivative. For example, Suzuki-Miyaura cross-coupling reactions are employed to link aryl boronic acids to halogenated pyridine intermediates . Key intermediates like 4-(5-trifluoromethyl-pyridin-3-yl)benzonitrile (CAS 892501-99-4) are purified via recrystallization (melting point 123–124°C) and characterized using NMR, HPLC, and mass spectrometry . The final step often involves hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions .

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

Methodological Answer: Purity is validated using reversed-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR to verify substituent positions, particularly the trifluoromethyl group and piperazine ring. Melting point analysis (e.g., 287.5–293.5°C for related benzoic acid derivatives) serves as a secondary purity indicator . Impurities such as unreacted intermediates (e.g., benzonitrile derivatives) are monitored using LC-MS .

Q. What solvent systems are optimal for improving the solubility of this compound in biological assays?

Methodological Answer: The compound’s low solubility in aqueous buffers (due to the trifluoromethyl and benzoic acid groups) is addressed using co-solvents like DMSO (≤1% v/v) or ethanol. For in vitro assays, phosphate-buffered saline (pH 7.4) with 0.1% Tween-80 can enhance dispersion. Pre-formulation studies using dynamic light scattering (DLS) are recommended to assess aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different receptor assays?

Methodological Answer: Discrepancies may arise from receptor subtype selectivity or assay conditions. For example, analogs like AC261066 (a benzoic acid derivative) show selectivity for nuclear receptors such as RORγt . To address contradictions:

  • Perform competitive binding assays with radiolabeled ligands (e.g., 3H^3H-labeled analogs).
  • Use CRISPR-engineered cell lines to isolate specific receptor subtypes.
  • Validate results with orthogonal techniques like surface plasmon resonance (SPR) to measure binding kinetics .

Q. What computational strategies are effective in predicting the binding mode of this compound to its target receptors?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations can model interactions. The trifluoromethyl group’s electronegativity and the benzoic acid’s carboxylate moiety are critical for hydrogen bonding and hydrophobic interactions. For example, analogs like CD3254 bind retinoid receptors via salt bridges with Arg316 and π-π stacking with Phe313 . Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How can researchers optimize the metabolic stability of this compound without compromising target affinity?

Methodological Answer:

  • Introduce deuterium at metabolically labile positions (e.g., methyl groups on the piperazine ring) to slow CYP450-mediated oxidation.
  • Replace the benzoic acid with a bioisostere like tetrazole, as seen in related compounds (e.g., BA-4377) .
  • Use hepatic microsome assays (human/rodent) to identify metabolic hotspots and guide structural modifications .

Q. What experimental designs are suitable for analyzing synergistic effects of this compound with other therapeutic agents?

Methodological Answer:

  • Employ combination index (CI) analysis via the Chou-Talalay method in cell viability assays.
  • Use transcriptomics (RNA-seq) to identify pathways modulated by the compound alone vs. in combination.
  • Validate synergy in vivo using xenograft models with dual-treatment cohorts, monitoring pharmacokinetic interactions via LC-MS/MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid

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